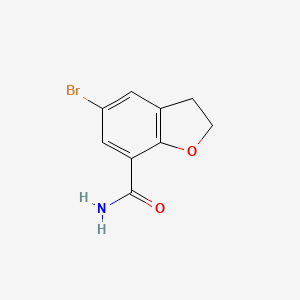

5-Bromo-2,3-dihydrobenzofuran-7-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHRFZWCOAWUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position . The subsequent introduction of the carboxamide group can be achieved through various amide formation reactions, such as the reaction of the brominated intermediate with an amine in the presence of a coupling agent like EDCI or DCC .

Industrial Production Methods

Industrial production of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amide formation to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrobenzofuran-7-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Synthetic Organic Chemistry

5-Bromo-2,3-dihydrobenzofuran-7-carboxamide serves as a versatile building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, enabling the synthesis of complex organic molecules. Researchers utilize this compound for:

- Synthesis of Drug Candidates : It is instrumental in developing new pharmaceuticals due to its reactivity and ability to form derivatives that may exhibit enhanced biological activity .

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders and cancer. Notable findings include:

- PARP Inhibition : Research has shown that derivatives of this compound can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. For instance, a study reported an IC50 value of 9.45 μM for the lead compound derived from this compound, indicating promising activity against cancer cells .

- Modification for Efficacy : Structural modifications have been explored to enhance the efficacy of the compound. For example, the introduction of a fluoro group at specific positions has been found to increase potency significantly .

Material Science

In material science, this compound is being investigated for its potential use in developing advanced materials such as:

- Polymers and Coatings : Its chemical properties make it suitable for creating materials with specific functionalities required for improved performance in various applications .

Biological Research

This compound is employed in biological research to study the mechanisms of action of related compounds and their therapeutic effects. Key applications include:

- Investigating Biological Activity : Studies focus on understanding how this compound interacts with biological targets, which is crucial for drug development .

Environmental Chemistry

The properties of this compound also make it relevant in environmental chemistry:

- Pollutant Detection and Remediation : Research into its use for detecting and remediating environmental pollutants is ongoing, contributing to efforts aimed at improving ecosystem health .

Case Studies

- PARP Inhibitors Development : A study synthesized various derivatives of this compound to evaluate their inhibitory effects on PARP enzymes. The results indicated that certain modifications led to significantly improved inhibitory activity compared to the parent compound .

- Material Performance Testing : Research conducted on polymers incorporating this compound showed enhanced mechanical properties and thermal stability compared to traditional materials used in similar applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage, which can lead to cell death in cancer cells . This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

5-Bromo-2,3-dihydrobenzo[b]furan-7-sulfonyl chloride

- Molecular Formula : C₈H₆BrClO₃S

- Molecular Weight : 297.55 g/mol

- Functional Group : Sulfonyl chloride (-SO₂Cl)

- Key Applications :

- Comparison :

- The sulfonyl chloride is more reactive than the carboxamide, enabling rapid derivatization. However, it is less stable under humid conditions.

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

- Molecular Formula : C₉H₇BrO₃

- Molecular Weight : 257.06 g/mol

- Functional Group : Carboxylic acid (-COOH)

- Key Applications :

- Comparison :

- The carboxylic acid is polar and can form salts, enhancing solubility. The carboxamide derivative offers improved metabolic stability and reduced acidity.

5-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde

- Molecular Formula : C₉H₇BrO₂

- Molecular Weight : 227.05 g/mol

- Functional Group : Aldehyde (-CHO)

- Key Applications :

- Comparison :

- The aldehyde’s electrophilic nature contrasts with the carboxamide’s hydrogen-bonding capability, making it more suitable for nucleophilic additions.

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid

- Molecular Formula : C₈H₈BBrO₃

- Molecular Weight : 242.86 g/mol

- Functional Group : Boronic acid (-B(OH)₂)

- Key Applications :

- Comparison :

- The boronic acid’s utility in C-C bond formation is distinct from the carboxamide’s role in target-binding interactions.

Methyl 7-Bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

- Molecular Formula : C₁₇H₁₅BrO₃

- Molecular Weight : 359.21 g/mol

- Functional Group : Ester (-COOCH₃)

- Key Applications :

- Comparison :

- The ester is less reactive than the carboxamide, favoring storage and handling.

Data Table: Structural and Functional Comparison

*Estimated based on analogous structures.

Biological Activity

5-Bromo-2,3-dihydrobenzofuran-7-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the benzofuran family and is characterized by the presence of a bromine atom at the 5-position and a carboxamide group at the 7-position. This compound has been studied extensively for its interactions with biological targets, particularly as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, which is significant in cancer therapy.

Structural Characteristics

- Molecular Formula : C₉H₈BrN₁O₂

- Molecular Weight : Approximately 244.06 g/mol

- Appearance : Crystalline powder, white to light yellow

- Melting Point : Approximately 232°C

Chemical Reactions

This compound is capable of undergoing various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.

- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.

- Coupling Reactions : It can participate in coupling reactions to form more complex molecules.

The primary mechanism of action for this compound involves its role as a PARP-1 inhibitor. PARP-1 plays a crucial role in DNA repair mechanisms; thus, inhibiting this enzyme can lead to enhanced cytotoxicity in cancer cells, particularly those deficient in BRCA genes. The binding interactions include hydrogen bonds with amino acid residues within the active site of PARP-1, which prevent it from repairing DNA damage effectively .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties:

- Inhibition of PARP-1 : Studies show that this compound effectively inhibits PARP-1 activity, leading to increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | IC₅₀ Value (μM) | Target | Reference |

|---|---|---|---|

| This compound | 10.44 | PARP-1 | |

| 5-Fluoro-DHBF-7-carboxamide | 2.12 | PARP-1 |

Other Biological Activities

In addition to its anticancer properties, research indicates that this compound may possess antimicrobial activities. Preliminary studies suggest that it can inhibit certain bacterial strains, though further investigation is required to elucidate these effects fully.

Study on PARP Inhibition

A detailed study evaluated the structure-activity relationship (SAR) of several derivatives of this compound. The study found that modifications at the 5-position significantly influenced the potency against PARP-1. For instance, compounds with smaller substituents exhibited improved inhibitory activity compared to larger groups .

Efficacy in BRCA-deficient Models

In vitro studies involving BRCA-deficient cell lines demonstrated that treatment with this compound led to increased cell death compared to untreated controls. This highlights its potential as a targeted therapeutic agent for cancers associated with BRCA mutations .

Q & A

Q. Key Reaction Table :

| Step | Reagents/Conditions | Intermediate | Yield (%)* |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 5-Bromo-2,3-dihydrobenzofuran | 60–75 |

| Carboxylation | KMnO₄, H₂SO₄ | 7-Carboxylic acid | 50–65 |

| Amidation | NH₃, EDC, CH₂Cl₂ | Target carboxamide | 70–85 |

| *Yields based on analogous pathways from benzofuran derivatives . |

How can researchers optimize the yield of this compound in multi-step syntheses?

Advanced Research Question

Optimization strategies include:

- Catalyst Selection : Palladium-catalyzed cross-coupling for bromine introduction (e.g., Suzuki-Miyaura with boronic acid intermediates) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance bromination efficiency .

- Temperature Control : Lower temperatures during amidation reduce side reactions .

- Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Case Study : A methyl ester analog achieved 85% yield via optimized Buchwald-Hartwig amination .

What spectroscopic methods are used to characterize this compound?

Basic Research Question

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine deshields adjacent protons; carboxamide NH₂ signals at δ 5.5–6.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₉H₈BrNO₃; [M+H]+ = 274.97) .

- IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and C-Br (550–600 cm⁻¹) .

What challenges arise in crystallographic analysis due to the bromine atom?

Advanced Research Question

- Heavy Atom Effect : Bromine’s high electron density causes absorption errors, requiring synchrotron X-ray sources for accurate diffraction .

- Disorder : The dihydrofuran ring’s flexibility may lead to crystallographic disorder; low-temperature (100 K) data collection mitigates this .

Example : A related brominated benzofuran derivative required 0.7 Å resolution to resolve Br positioning .

What biological activities have been reported for similar benzofuran derivatives?

Basic Research Question

- Antimicrobial : Disruption of bacterial membrane integrity (MIC = 2–8 µg/mL against S. aureus) .

- Antitumor : Inhibition of topoisomerase II (IC₅₀ = 1.2 µM in MCF-7 cells) .

- Anti-inflammatory : COX-2 suppression (50% inhibition at 10 µM) in macrophage models .

Q. Activity Table :

| Derivative | Target Activity | Assay Model | Reference |

|---|---|---|---|

| Methyl 7-bromo-dihydrobenzofuran | Antitumor | HeLa cells | |

| Ethyl 7-bromo-benzofuran | Antimicrobial | E. coli |

How to design structure-activity relationship (SAR) studies for this compound’s derivatives?

Advanced Research Question

- Substituent Variation : Compare analogs with halogens (Cl, F), methyl, or methoxy groups at positions 5 and 7 .

- Bioisosteric Replacement : Replace carboxamide with sulfonamide or boronic acid groups to assess target binding .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to correlate substituent size/logP with enzyme inhibition .

SAR Insight : A boronic acid derivative showed enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for carboxamide) due to covalent binding .

How to resolve contradictions in reported biological activities across studies?

Q. Methodological Focus

- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin for cytotoxicity) .

- Dosage Calibration : Normalize activities to molar concentrations (µM) rather than mass (µg/mL) .

- Structural Verification : Confirm compound purity (>95% by HPLC) to rule out impurity-driven effects .

Case Example : Discrepancies in antimicrobial data were traced to variations in broth microdilution protocols .

What are the solubility and stability considerations for this compound?

Q. Handling Guidelines

Q. Property Table :

| Property | Value | Reference |

|---|---|---|

| Melting Point | 158–160°C | |

| LogP | 2.1 (Predicted) | |

| pKa (Amide) | 10.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.